2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine
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Overview
Description
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine is an organic compound that belongs to the class of oxazolidines These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine typically involves the reaction of a nitro compound with an appropriate amine and an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazolidine ring can be opened under acidic or basic conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an opened ring structure with functional groups depending on the reaction conditions.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazolidine ring can interact with biological macromolecules, potentially inhibiting their function. The tert-butyl and phenyl groups contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine: Unique due to its specific substituents.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar in having tert-butyl groups but different in functional groups and applications.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Similar in having tert-butyl groups but different in the core structure and applications.
Properties
CAS No. |
87190-54-3 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-tert-butyl-5-nitro-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)14-11(9-12(18-14)15(16)17)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 |
InChI Key |
ZFDXVDSFRQQBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(CC(O1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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